2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide
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Overview
Description
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is a carbohydrate derivative with the molecular formula C34H27BrO9 and a molecular weight of 659.48 g/mol . This compound is widely used in organic synthesis, particularly in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Mechanism of Action
Target of Action
It is a useful carbohydrate used in the synthesis of other compounds .
Mode of Action
It is known to be an important D-glucopyranose derivative for glucosylations and other reactions .
Biochemical Pathways
It is used in the synthesis of steviol glycosides, and glycosyl polyethers , which suggests it may play a role in the biosynthesis of these compounds.
Action Environment
It is known to be hygroscopic and is typically stored under inert atmosphere at -20°c .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
Given its role in the synthesis of steviol glycosides and glycosyl polyethers, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide typically involves the benzoylation of alpha-d-glucopyranosyl bromide. The reaction is carried out under anhydrous conditions using benzoyl chloride and a base such as pyridine . The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding glucopyranose derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alcohols, thiols, and amines.
Major Products
Scientific Research Applications
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-o-benzyl-alpha-d-glucopyranosyl bromide: Similar in structure but with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl bromide: Contains acetyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is unique due to its benzoyl protecting groups, which provide stability and facilitate selective deprotection in synthetic applications . This makes it a valuable intermediate in the synthesis of complex glycosylated molecules .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFGQOOKBVKPD-RLXMVLCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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